molecular formula C13H11N3 B2396294 2-(Methylamino)-4-phenylpyridine-3-carbonitrile CAS No. 339103-54-7

2-(Methylamino)-4-phenylpyridine-3-carbonitrile

Cat. No.: B2396294
CAS No.: 339103-54-7
M. Wt: 209.252
InChI Key: PZHPWJCIWBFNHN-UHFFFAOYSA-N
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Description

2-(Methylamino)-4-phenylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methylamino group, a phenyl group, and a carbonitrile group

Scientific Research Applications

2-(Methylamino)-4-phenylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of materials with unique electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-phenylpyridine with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods often incorporate automated systems for monitoring and controlling reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce secondary amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-4-phenylpyridine: Lacks the carbonitrile group, which may affect its reactivity and biological activity.

    4-Phenylpyridine-3-carbonitrile: Lacks the methylamino group, which can influence its chemical properties and applications.

    2-(Methylamino)pyridine-3-carbonitrile: Lacks the phenyl group, impacting its overall structure and function.

Uniqueness

2-(Methylamino)-4-phenylpyridine-3-carbonitrile is unique due to the presence of all three substituents (methylamino, phenyl, and carbonitrile) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(methylamino)-4-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-15-13-12(9-14)11(7-8-16-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHPWJCIWBFNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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